ETHYL 1,3,5-TRIMETHYL-4-{[3-(PROPAN-2-YLOXY)PROPYL]CARBAMOYL}-1H-PYRROLE-2-CARBOXYLATE
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Overview
Description
ETHYL 1,3,5-TRIMETHYL-4-{[3-(PROPAN-2-YLOXY)PROPYL]CARBAMOYL}-1H-PYRROLE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1,3,5-TRIMETHYL-4-{[3-(PROPAN-2-YLOXY)PROPYL]CARBAMOYL}-1H-PYRROLE-2-CARBOXYLATE typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the desired substitutions on the pyrrole ring. Common synthetic routes may include:
Alkylation: Introduction of alkyl groups to the pyrrole ring.
Esterification: Formation of the ester group through the reaction of carboxylic acids with alcohols.
Carbamoylation: Addition of the carbamoyl group to the pyrrole ring.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification Techniques: Employing methods such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1,3,5-TRIMETHYL-4-{[3-(PROPAN-2-YLOXY)PROPYL]CARBAMOYL}-1H-PYRROLE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
ETHYL 1,3,5-TRIMETHYL-4-{[3-(PROPAN-2-YLOXY)PROPYL]CARBAMOYL}-1H-PYRROLE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 1,3,5-TRIMETHYL-4-{[3-(PROPAN-2-YLOXY)PROPYL]CARBAMOYL}-1H-PYRROLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
ETHYL 1,3,5-TRIMETHYL-4-{[3-(PROPAN-2-YLOXY)PROPYL]CARBAMOYL}-1H-PYRROLE-2-CARBOXYLATE is unique due to its specific substitutions on the pyrrole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 1,3,5-trimethyl-4-(3-propan-2-yloxypropylcarbamoyl)pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4/c1-7-22-17(21)15-12(4)14(13(5)19(15)6)16(20)18-9-8-10-23-11(2)3/h11H,7-10H2,1-6H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIWUZXVEOKSIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C)C)C(=O)NCCCOC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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